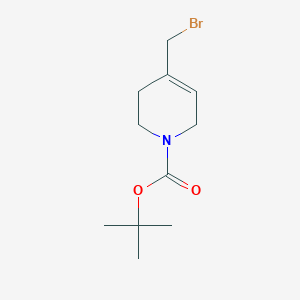![molecular formula C19H17ClN6 B2969324 N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-59-9](/img/structure/B2969324.png)
N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It belongs to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .Molecular Structure Analysis
The molecular structure of “N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” can be inferred from similar compounds. For example, in the pyrazolo[3,4-d]pyrimidine scaffold, it was observed that the N5 pyrazolopyrimidine D-glucose substitution showed potent activity against MCF-7 & HCT-116 cell lines .Chemical Reactions Analysis
The chemical reactions involving “N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” can be complex. For example, in both conventional and green conditions, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” can be inferred from similar compounds. For example, in one study, the yield was 77%. The 1H NMR (400 MHz, DMSO-d6) δ 10.99 (s, 1H, NH), 7.52 (t, J = 2.9 Hz, 1H, Ar–H), 7.28 (d, J = 7.3 Hz, 1H, NH), 6.33–6.28 (m, 1H, Ar–H), 4.32–4.17 (m, 1H, CH), 1.24 (d, J = 6.5 Hz, 6H, 2CH3). The 13C NMR (100 MHz, DMSO-d6) δ 151.54, 150.19, 148.42, 129.05, 112.84, 101.55, 42.17, 22.97 (2C) .Applications De Recherche Scientifique
Optoelectronic Materials
Quinazolines and pyrimidines, closely related to the specified compound, have been utilized in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, play a crucial role in creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), highlighting their significance in advancing technology and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Optical Sensors
Pyrimidine derivatives have been explored as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use in optical sensors. This research underscores the potential of pyrimidine-based compounds in developing sensors for various applications, including environmental monitoring and diagnostics (Jindal & Kaur, 2021).
Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, has shown a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This highlights the compound's potential as a building block for developing drug-like candidates targeting various diseases, emphasizing its importance in medicinal chemistry and drug discovery (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Soil Nitrogen Chemistry
Heterocyclic compounds, including pyrimidines, play a significant role in the chemistry of soil nitrogen, contributing to the understanding of soil fertility and agricultural productivity. This research area is vital for developing sustainable agricultural practices and enhancing crop yields (Schulten & Schnitzer, 1997).
Propriétés
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6/c1-2-21-19-24-17(23-14-10-8-13(20)9-11-14)16-12-22-26(18(16)25-19)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H2,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWIMMPKHGFUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


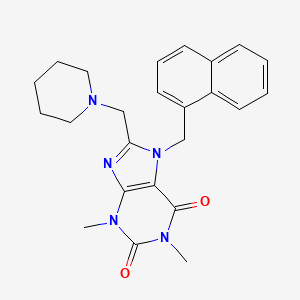
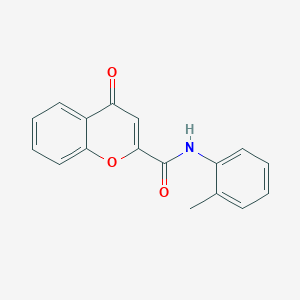
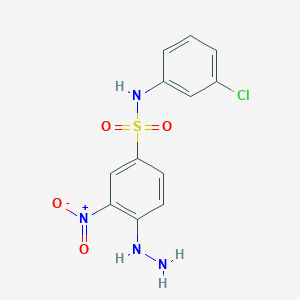
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)
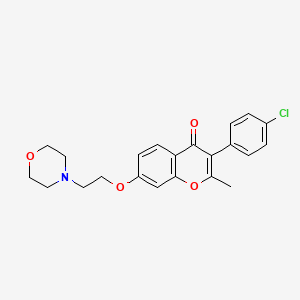
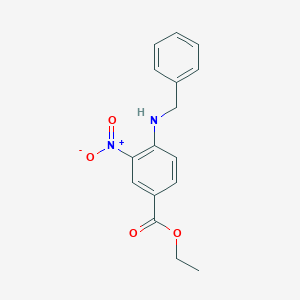

![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)
